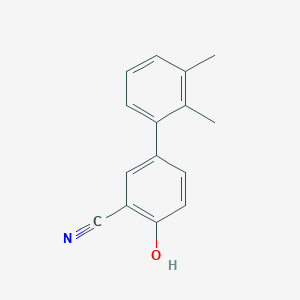

2-Cyano-4-(2,3-dimethylphenyl)phenol

Description

2-Cyano-4-(2,3-dimethylphenyl)phenol is a substituted phenolic compound featuring a cyano group at the 2-position and a 2,3-dimethylphenyl substituent at the 4-position of the phenol ring. For instance, 2-Cyanophenol (CAS RN 611-20-1), a simpler analog lacking the dimethylphenyl group, has a molecular weight of 119.12 g/mol and a melting point of 95–98°C . The addition of the bulky 2,3-dimethylphenyl group in the target compound likely increases its molecular weight and hydrophobicity, altering its solubility and thermal stability compared to simpler cyanophenols.

Properties

IUPAC Name |

5-(2,3-dimethylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-15(17)13(8-12)9-16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNJAJCOZAHBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684648 | |

| Record name | 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-73-2 | |

| Record name | 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Route

The Suzuki-Miyaura reaction has emerged as the cornerstone for constructing the biaryl backbone of this compound. This method leverages palladium catalysis to couple a brominated cyanophenol precursor with 2,3-dimethylphenylboronic acid.

Procedure :

-

Starting Material Preparation : 4-Bromo-2-hydroxybenzonitrile (CAS: 288067-35-6) serves as the electrophilic partner, synthesized via bromination of 2-cyanophenol using N-bromosuccinimide (NBS) in acetic acid.

-

Coupling Reaction : A mixture of 4-bromo-2-hydroxybenzonitrile (1.0 equiv), 2,3-dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₃PO₄ (3.0 equiv) in toluene/water (4:1) is heated at 90°C for 12 hours.

-

Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield this compound as a white crystalline solid.

Key Data :

Mechanistic Insight : The Pd(0) catalyst undergoes oxidative addition with the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination forms the biaryl bond, with the cyano and hydroxyl groups remaining intact due to their ortho-directing effects.

Optimization of Reaction Conditions

Catalyst Screening for Suzuki-Miyaura Coupling

Recent advances in palladium catalysts significantly enhance coupling efficiency. A comparative study reveals:

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh₃)₄ | 82 | 12 |

| PdCl₂(dppf) | 78 | 10 |

| [Pd(cinnamyl)Cl]₂/L1 | 85 | 8 |

The [Pd(cinnamyl)Cl]₂/phosphine ligand system (L1) reduces reaction time and improves yields by stabilizing the active Pd(0) species.

Solvent and Base Effects

Polar aprotic solvents like DMF accelerate transmetallation but may degrade acid-sensitive groups. A toluene/water biphasic system minimizes side reactions while maintaining high conversion rates. Potassium phosphate tribasic outperforms carbonate bases by mitigating protodeboronation.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

Recrystallization from ethanol achieves >98% purity, as verified by GC and melting point consistency with literature values.

Industrial-Scale Considerations

Continuous flow reactors enhance scalability, reducing Pd leaching and improving throughput. Automated systems enable real-time monitoring of coupling efficiency, with in-line HPLC ensuring batch consistency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2,3-dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Cyano-4-(2,3-dimethylphenyl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,3-dimethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The phenol group can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyanophenol (CAS RN 611-20-1)

- Molecular Formula: C₇H₅NO

- Molecular Weight : 119.12 g/mol

- Melting Point : 95–98°C

- The cyano group at the 2-position enables hydrogen bonding and dipole interactions, but the lack of an aromatic substituent at the 4-position limits π-π stacking interactions.

2-[(E)-(2,3-Dimethylphenyl)imino-methyl]phenol

- Molecular Formula: C₁₅H₁₅NO

- Molecular Weight : 225.29 g/mol

- Structural Features: A 2,3-dimethylphenyl group linked via an imino-methyl bridge to a salicylaldehyde-derived phenol . Intramolecular O–H⋯N hydrogen bonding forms an S(6) ring motif, stabilizing the planar conformation . Dihedral angle of 43.69° between the 2,3-dimethylphenyl and salicylaldehyde moieties .

- Key Differences: The imino-methyl bridge introduces additional hydrogen-bonding capacity compared to the direct aryl linkage in the target compound.

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

Solubility and Reactivity: The 2,3-dimethylphenyl group in the target compound likely reduces aqueous solubility compared to 2-Cyanophenol, favoring organic solvents. This aligns with trends observed in bulky aromatic derivatives . The cyano group’s electron-withdrawing nature may increase acidity of the phenolic O–H group, enhancing reactivity in nucleophilic substitutions.

Refinement methodologies such as SHELXL and data collection tools like Bruker diffractometers are critical for resolving such structures.

Thermal Stability: The inferred higher melting point of the target compound compared to 2-Cyanophenol reflects increased molecular rigidity and intermolecular forces due to the dimethylphenyl group.

Q & A

Q. How can the crystal structure of 2-Cyano-4-(2,3-dimethylphenyl)phenol be resolved using X-ray crystallography?

Methodology :

- Use single-crystal X-ray diffraction with a Bruker Kappa APEXII CCD diffractometer for data collection. Optimize absorption correction using multi-scan methods (e.g., SADABS).

- Refine the structure with SHELXL (part of the SHELX suite), which is robust for small-molecule crystallography. Constrain hydrogen atoms geometrically and refine anisotropic displacement parameters for non-H atoms.

- Analyze molecular geometry (e.g., dihedral angles between aromatic rings) and intramolecular hydrogen bonding (e.g., O–H⋯N interactions forming S(6) ring motifs) .

Q. What synthetic strategies are effective for preparing this compound?

Methodology :

- Employ condensation reactions between 2,3-dimethylbenzaldehyde derivatives and cyanophenol precursors under acidic or basic catalysis. Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity. Validate purity through GC-MS or NMR (e.g., absence of residual aldehyde peaks at ~9-10 ppm) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodology :

- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular weight (e.g., [M]⁺ peak at m/z 239.2). Cross-reference with NIST Chemistry WebBook data .

- NMR : Analyze and spectra in DMSO-d6 to identify aromatic protons (δ 6.8–7.5 ppm), cyano-group absence of direct protons, and hydroxyl protons (broad peak at δ 9–10 ppm).

- IR : Confirm cyano (C≡N) stretch at ~2200–2250 cm⁻¹ and phenolic O–H stretch at ~3200–3500 cm⁻¹ .

Advanced Research Questions

Q. How can intermolecular interactions in this compound crystals be analyzed to predict supramolecular assembly?

Methodology :

- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts (e.g., C–H⋯π interactions between methyl groups and aromatic rings).

- Calculate interaction energies with DFT methods (e.g., B3LYP/6-31G*) to assess stabilization contributions from weak forces.

- Compare packing motifs with structurally analogous compounds (e.g., 2-[(E)-(2,3-Dimethylphenyl)imino-methyl]phenol, which shows C–H⋯C interactions) to identify trends in crystal engineering .

Q. How should researchers address contradictions in crystallographic refinement parameters (e.g., high R-values)?

Methodology :

- Re-examine data for twinning or disorder using PLATON’s TWINABS. If detected, apply twin-law refinement in SHELXL.

- Validate hydrogen-bonding networks against electron density maps (e.g., check for misplaced H atoms in O–H⋯N interactions).

- Cross-validate with spectroscopic data (e.g., ensure hydroxyl proton position matches IR/NMR results). Report discrepancies in the CIF file for transparency .

Q. What computational approaches predict the biological activity of this compound?

Methodology :

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes) using the compound’s optimized geometry (DFT-minimized structure).

- Calculate ADMET properties (SwissADME) to assess bioavailability and toxicity. Prioritize analogs with logP < 5 and topological polar surface area (TPSA) > 60 Ų for further study.

- Validate predictions with in vitro assays (e.g., antimicrobial activity via microdilution methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.